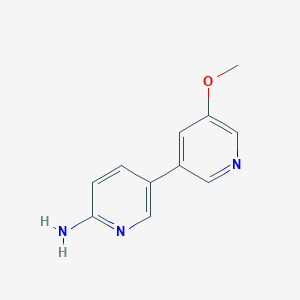

5-(5-Methoxypyridin-3-yl)pyridin-2-amine

Descripción

5-(5-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9) is a bipyridine derivative with a methoxy group at the 5-position of one pyridine ring and an amine group at the 2-position of the second pyridine ring. Its molecular formula is C₁₁H₁₁N₃O (molecular weight: 201.23 g/mol).

Propiedades

Fórmula molecular |

C11H11N3O |

|---|---|

Peso molecular |

201.22 g/mol |

Nombre IUPAC |

5-(5-methoxypyridin-3-yl)pyridin-2-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-10-4-9(5-13-7-10)8-2-3-11(12)14-6-8/h2-7H,1H3,(H2,12,14) |

Clave InChI |

NYCOGWDQMYCAQO-UHFFFAOYSA-N |

SMILES canónico |

COC1=CN=CC(=C1)C2=CN=C(C=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxypyridin-3-yl)pyridin-2-amine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(5-Methoxypyridin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: 5-(5-Hydroxypyridin-3-yl)pyridin-2-amine.

Reduction: 5-(5-Methoxypiperidin-3-yl)piperidin-2-amine.

Substitution: Various N-substituted derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

5-(5-Methoxypyridin-3-yl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-(5-Methoxypyridin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Substituent Variations on the Pyridine Core

Pharmacological Activity Trends

- Anticancer Activity: Oxadiazole derivatives (e.g., compound 1c) demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines (HOP-92) at 10 µM . The methoxy group in the target compound may modulate similar pathways but lacks direct activity data in the provided evidence.

- Neuroinflammation Modulation : PLX5622-FA (), though more complex, includes a methoxypyridin-3-ylmethyl group, highlighting the relevance of methoxy-pyridine scaffolds in CNS-targeted therapies .

Physicochemical and Structural Insights

- Electron Effects : Methoxy groups (electron-donating) enhance π-π stacking in receptor binding, while chloro or sulfanyl groups (electron-withdrawing) may improve metabolic stability .

- Solubility: Piperazine or morpholine substituents (e.g., 5-(4-morpholino-1-piperidyl)pyridin-2-amine) increase hydrophilicity, as evidenced by LCMS and NMR data .

Q & A

Q. What are the common synthetic routes for preparing 5-(5-Methoxypyridin-3-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for introducing substituents to pyridine rings. For example, coupling 5-methoxypyridin-3-yl boronic acid with 2-aminopyridine derivatives under inert atmospheres (N₂/Ar) can yield the target compound. Catalysts like Pd(PPh₃)₄ and bases (Na₂CO₃) are critical for regioselectivity .

- Reaction Optimization : Temperature (80–120°C) and solvent choice (DMF, toluene) significantly affect yield. Lower temperatures reduce side reactions but slow kinetics, while polar aprotic solvents enhance coupling efficiency .

- Purity Control : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are standard purification methods. LCMS and ¹H NMR validate purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing 5-(5-Methoxypyridin-3-yl)pyridin-2-amine?

- Methodological Answer :

- ¹H NMR (600 MHz, DMSO-d₆) : Resolves aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~5.5 ppm). Splitting patterns confirm substitution positions .

- LCMS (ESI) : Validates molecular weight (e.g., [M+H]+ = ~231 Da) and detects impurities. Fragmentation patterns help confirm structural motifs .

- FT-IR : Identifies NH₂ stretches (~3350 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .

Q. How does the compound’s solubility in organic solvents influence experimental design?

- Methodological Answer :

- Solvent Selection : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO) to avoid cytotoxicity .

- Storage : Store at –20°C under inert conditions to prevent oxidation. Light-sensitive derivatives require amber vials .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions to improve regioselectivity?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(dppf), Pd(OAc)₂, or Buchwald-Hartwig catalysts to enhance selectivity for amino-pyridine coupling. Ligands (XPhos, SPhos) stabilize intermediates and reduce side products .

- Additives : Use phase-transfer agents (TBAB) or silver salts (Ag₂O) to scavenge halides and improve reaction efficiency .

- Table: Reaction Optimization Parameters

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 65 | 90 |

| PdCl₂(dppf) | XPhos | 82 | 95 |

Q. What strategies address contradictory data in biological activity studies (e.g., kinase inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Profiling : Use IC₅₀ assays (e.g., ATP competition for kinase inhibition) across multiple cell lines to distinguish target-specific effects from cytotoxicity .

- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions. Validate with CRISPR knockouts .

- QSAR Analysis : Correlate substituent properties (LogP, SMR) with bioactivity. For example, bulky groups at the 5-methoxy position may enhance kinase binding but reduce solubility .

Q. How can computational modeling predict interactions between 5-(5-Methoxypyridin-3-yl)pyridin-2-amine and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into TrkA kinase (PDB: 4AOJ) to identify binding poses. Prioritize hydrogen bonds with hinge regions (e.g., Met 671) and hydrophobic interactions with DFG motifs .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to assess affinity .

Q. What are the challenges in designing analogues to improve pharmacokinetic properties (e.g., metabolic stability)?

- Methodological Answer :

- Metabolic Hotspots : Replace labile methoxy groups with trifluoromethyl (CF₃) or cyano (CN) groups to block CYP450 oxidation. For example, 5-(5-CF₃-pyridin-3-yl)pyridin-2-amine shows improved microsomal stability .

- Permeability : Introduce methyl groups to reduce polarity (clogP >2) while maintaining solubility via zwitterionic prodrugs .

Q. How can scaling up synthesis maintain purity while minimizing costs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.